molecular formula C8H6ClF2N3 B13053156 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine

Cat. No.: B13053156
M. Wt: 217.60 g/mol
InChI Key: NVWZDOPSEQVLDD-UHFFFAOYSA-N
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Description

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-a]pyrazine is a chemical building block for research and development, particularly in medicinal chemistry. While the freebase is a key intermediate, the hydrobromide salt (CAS# 2763780-46-5) is a commonly available form for commercial procurement . This compound belongs to the imidazo[1,2-a]pyrazine chemical class, a privileged scaffold in drug discovery for its potential in modulating biological targets. Research into related imidazo[1,2-a]pyrazine derivatives has identified them as promising cores for the design and synthesis of novel inhibitors of IκB kinase (IKK), a key regulator of the NF-κB signaling pathway . The NF-κB pathway is critically involved in inflammatory responses and certain cancers, making IKK an important therapeutic target . The specific molecular structure of this compound, featuring a chlorine atom and a difluoromethyl group on the pyrazine ring, along with the methyl group on the imidazole ring, provides a versatile template for further synthetic modification. Researchers can functionalize these sites to explore structure-activity relationships and optimize properties like potency and selectivity for target enzymes. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, utilizing proper personal protective equipment and following all relevant safety protocols.

Properties

Molecular Formula

C8H6ClF2N3

Molecular Weight

217.60 g/mol

IUPAC Name

6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H6ClF2N3/c1-4-2-14-3-5(9)13-6(7(10)11)8(14)12-4/h2-3,7H,1H3

InChI Key

NVWZDOPSEQVLDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C(C2=N1)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Pyrazines

One robust strategy involves the cyclization of a 2-substituted pyrazine derivative bearing the methyl group at position 2 and chloro substituent at position 6, with a difluoromethyl-containing electrophile or equivalent precursor to introduce the difluoromethyl group at position 8.

  • Starting materials: 6-chloro-2-methylpyrazine derivatives
  • Key reagents: Difluoromethylating agents such as difluoromethyl halides or difluoromethyl sulfonates
  • Reaction conditions: Typically, these cyclizations are performed under heating with catalysts or bases that promote ring closure and substitution.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield Range Notes
Cyclization of substituted pyrazines Substituted pyrazine + difluoromethyl electrophiles, heating Moderate to High Direct ring formation with substituents in place
Cu-Promoted oxidative cyclization Cu(OAc)2, benzoyl peroxide, K2S2O8, toluene, 100 °C, 10 h ~79% Efficient for pyrazine-fused heterocycles, adaptable
Halogenation + Difluoromethylation Halogenated imidazo[1,2-a]pyrazine + difluoromethyl source Variable Requires selective functionalization post-cyclization

Research Findings and Considerations

  • The copper-promoted oxidative cyclization method is notable for its high chemoselectivity and good yields in preparing pyrazine-fused heterocycles, suggesting its potential utility in synthesizing this compound analogues.

  • The difluoromethyl group introduction is critical for modulating the biological activity and metabolic stability of the compound, and methods involving radical difluoromethylation or nucleophilic substitution are preferred for their efficiency and selectivity.

  • Purification is commonly achieved via silica gel column chromatography using petroleum ether/ethyl acetate gradients, ensuring isolation of the pure target compound.

  • Optimization of reaction parameters such as temperature, catalyst loading, and oxidant equivalents significantly affects yields and purity, as demonstrated in related pyrazine systems.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted imidazo[1,2-A]pyrazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that imidazo[1,2-a]pyrazine derivatives, including 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine, exhibit significant anticancer properties. A study demonstrated that this compound could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

StudyFindings
The compound was effective against various cancer cell lines, showing IC50 values in the low micromolar range.

Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders such as spinal muscular atrophy. A patent application describes its use in developing therapeutic agents targeting specific neurological pathways.

PatentApplication
JP2017520570ADescribes the use of imidazo[1,2-a]pyrazine derivatives for treating spinal muscular atrophy.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This property could be leveraged in developing new antibiotics.

StudyResults
The compound showed effectiveness against Gram-positive and Gram-negative bacteria with varying degrees of potency.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the anticancer efficacy of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

Case Study 2: Neuroprotective Effects

A study focusing on neuroprotection highlighted the compound's ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests its potential as a neuroprotective agent in conditions like Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, particularly kinases, by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 6-Cl and 8-CF2H substituents in the target compound may enhance electrophilicity compared to nitro (25i) or aryl (18) groups, influencing reactivity in cross-coupling reactions .
  • Lipophilicity : The difluoromethyl group (logP ~1.5–2.0) likely improves membrane permeability relative to polar nitro or benzyloxy groups .
  • Synthetic Flexibility : Unlike Sch 28080, which contains a labile benzyloxy group, the CF2H substituent offers stability under acidic/basic conditions, reducing metabolic degradation risks .

Physicochemical Properties

  • Solubility : Nitro-substituted analogs (e.g., 25i) exhibit poor aqueous solubility (<10 µM), whereas the CF2H group in the target compound may improve solubility via moderate polarity .
  • Metabolic Stability : The difluoromethyl group resists oxidative metabolism compared to benzyloxy or thioether groups in compounds like 3e–3i, which are prone to sulfoxide formation .
  • Synthetic Accessibility : Palladium-catalyzed C-H functionalization methods (e.g., Suzuki coupling) enable efficient derivatization at positions 3 and 6, as demonstrated for similar imidazo[1,2-a]pyrazines .

Q & A

Q. What are the standard synthetic routes for preparing 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-a]pyrazine, and what key intermediates are involved?

The synthesis typically involves regioselective functionalization of the imidazo[1,2-a]pyrazine core. For example, magnesiation using TMPMgCl·LiCl at −60 °C enables selective halogen displacement at the 6-position, followed by electrophilic quenching (e.g., difluoromethylation) . Alternatively, multicomponent reactions like the Groebke-Blackburn-Bienaymé method can assemble the scaffold from diaminopyrazines and aldehydes under mild conditions, though optimization of stoichiometry and catalysts (e.g., CuCN·2LiCl) is critical for yield . Key intermediates include halogenated precursors (e.g., 6-chloroimidazo[1,2-a]pyrazine) and functionalized electrophiles.

Q. How can NMR and HRMS data be interpreted to confirm the structure of this compound and its derivatives?

  • ¹³C NMR : Signals for the difluoromethyl group (CF₂H) typically appear as doublets between 100–120 ppm (e.g., JC–F ≈ 24.5 Hz in related compounds) . Chlorine substituents deshield adjacent carbons, as seen in 6-chloro derivatives (e.g., 127.1 ppm for C-6 in benzoimidazo-pyrrolo-pyrazine analogs) .
  • HRMS : The molecular ion [M+H]⁺ should match the empirical formula (e.g., C₉H₇ClF₂N₃ for the parent compound). Deviations >5 ppm suggest impurities or incorrect assignments .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the imidazo[1,2-a]pyrazine core?

Regioselectivity is influenced by directing groups and reaction conditions:

  • Magnesiation : TMPMgCl·LiCl selectively deprotonates the 6-position due to steric and electronic effects, enabling halogenation or alkylation .
  • Nitration/Electrophilic Substitution : Position 3 of imidazo[1,2-b]pyridazine analogs is activated for nitration under acidic conditions, but steric hindrance from the difluoromethyl group may alter reactivity .
  • Computational Modeling : DFT calculations predict reactive sites by analyzing electron density and frontier molecular orbitals (no direct evidence, but inferred from related systems).

Q. How can reaction conditions be optimized to improve yields in multicomponent syntheses of imidazo[1,2-a]pyrazine derivatives?

  • Catalysts : Copper mediators (e.g., CuCN·2LiCl) enhance cross-coupling efficiency in allylation or acylation steps (20–50 mol% loading, THF, 25 °C) .
  • Solvent/Temperature : Polar aprotic solvents (e.g., THF) at −60 °C favor magnesiation, while room temperature is optimal for electrophilic quenching .
  • Substrate Ratios : A 1.2:1 ratio of TMPMgCl·LiCl to substrate minimizes side reactions .

Q. What analytical methods resolve contradictions in spectral data for structurally similar analogs?

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, distinguishing between regioisomers (e.g., differentiating C-8 and C-6 substituents) .
  • X-ray Crystallography : Resolves ambiguities in substitution patterns, as seen in benzoimidazo-pyrrolo-pyrazine hybrids .
  • Isotopic Labeling : Confirms reaction mechanisms (e.g., ¹⁸O tracing in hydrolysis steps) .

Methodological Challenges and Solutions

Q. How do electron-withdrawing groups (e.g., Cl, CF₂H) influence the reactivity of imidazo[1,2-a]pyrazines in cross-coupling reactions?

  • Electronic Effects : Chlorine at C-6 deactivates the ring, slowing electrophilic substitution but enhancing oxidative stability.
  • Steric Effects : The difluoromethyl group at C-8 may hinder access to adjacent positions, necessitating bulky ligands (e.g., XPhos) in Pd-catalyzed couplings .
  • Case Study : In nitration of 6-chloroimidazo[1,2-b]pyridazine, the chloro group directs electrophiles to C-3, but CF₂H may alter this trend .

Q. What computational tools predict the biological activity of this compound based on its adenine-mimetic structure?

  • Docking Studies : Molecular docking with ATP-binding proteins (e.g., kinases) assesses binding affinity. The imidazo[1,2-a]pyrazine scaffold mimics adenine, as shown in libraries of adenine analogs .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity, though experimental validation is required .

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